NE 100 hydrochloride
Overview
Description
NE 100 hydrochloride: is a potent and selective antagonist of sigma-1 receptors. It has been extensively studied for its antipsychotic activity and its ability to suppress endoplasmic reticulum stress-induced hippocampal cell death . The compound has a molecular weight of 391.97 and a chemical formula of C23H34ClNO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NE 100 hydrochloride involves the reaction of 4-methoxy-3-(2-phenylethoxy)benzaldehyde with N,N-dipropylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: NE 100 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy and phenylethoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride and acids like hydrochloric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products: The major products formed from the reactions involving this compound are typically the substituted amines and their hydrochloride salts .
Scientific Research Applications
Chemistry: In chemistry, NE 100 hydrochloride is used as a reference compound for studying sigma-1 receptor antagonists. It is also used in the development of new synthetic methodologies for the preparation of similar compounds .
Biology: In biological research, this compound is used to study the role of sigma-1 receptors in various cellular processes, including cell death and stress response .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sigma-1 receptors .
Mechanism of Action
NE 100 hydrochloride exerts its effects by selectively binding to sigma-1 receptors, which are involved in various cellular processes such as modulation of ion channels, regulation of neurotransmitter release, and protection against cellular stress . By antagonizing these receptors, this compound can modulate these processes and exert its antipsychotic effects .
Comparison with Similar Compounds
BD-1063: Another sigma-1 receptor antagonist with similar binding affinity and biological activity.
Haloperidol: A well-known antipsychotic drug that also acts as a sigma-1 receptor antagonist.
Rimcazole: A sigma-1 receptor antagonist with potential therapeutic applications in psychiatric disorders.
Uniqueness: NE 100 hydrochloride is unique in its high selectivity for sigma-1 receptors and its potent antipsychotic activity. It also has a distinct chemical structure that allows for specific interactions with sigma-1 receptors, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
N-[2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl]-N-propylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2.ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;/h6-12,19H,4-5,13-18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGMDXSHODHWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)OC)OCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149409-57-4 | |
Record name | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149409-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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